molecular formula C17H21N7O B4508253 N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B4508253
M. Wt: 339.4 g/mol
InChI Key: BUHZSIGCFJMXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex organic molecule combining a benzimidazole core, a tetrazole ring, a cyclohexyl group, and an acetamide linker. This compound’s hybrid architecture integrates aromatic and aliphatic elements, enabling diverse interactions with biological targets. The benzimidazole moiety is known for its role in DNA intercalation and enzyme inhibition, while the tetrazole ring enhances hydrogen-bonding capacity and metabolic stability . These features position the compound as a candidate for therapeutic applications, particularly in antimicrobial, anti-inflammatory, or anticancer research .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c25-15(21-16-19-13-6-2-3-7-14(13)20-16)10-17(8-4-1-5-9-17)11-24-12-18-22-23-24/h2-3,6-7,12H,1,4-5,8-11H2,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHZSIGCFJMXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NC3=CC=CC=C3N2)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the tetrazole group. The cyclohexyl moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has been investigated for its therapeutic potential in various medical applications:

Antiviral Activity:
Research indicates that compounds similar to this one exhibit significant antiviral properties, particularly against viruses such as Hepatitis C. The mechanism often involves inhibition of viral helicase activity, crucial for viral replication. In vitro studies have shown IC50 values around 6.5 µM against HCV helicase when using DNA substrates.

Antimicrobial Properties:
The compound's structural features suggest potential effectiveness against various bacterial and fungal strains. Studies are ongoing to evaluate its efficacy and mechanism of action in inhibiting microbial growth.

Cancer Research:
Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. Further research is needed to elucidate its mechanisms and therapeutic windows.

Materials Science Applications

The unique structural properties of this compound make it a candidate for advanced materials development:

Organic Semiconductors:
Due to its electronic properties, the compound may be useful in developing organic semiconductors for electronic devices. Its stability and reactivity can be tailored for specific applications in optoelectronics.

Catalysis:
The compound's reactivity profile suggests potential applications in catalysis, where it may serve as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.

Biological Research Applications

This compound is utilized in biological studies to understand its interactions with various biomolecules:

Enzyme Interaction Studies:
Research is being conducted to determine how this compound interacts with specific enzymes and receptors, potentially leading to new insights into enzyme modulation and pharmacological applications.

Pathway Analysis:
Studies are examining how the compound influences biochemical pathways, including signal transduction and metabolic processes, providing valuable data for drug development.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is best understood through structural and functional comparisons with analogs (Tables 1–3).

Table 1: Structural Comparison with Benzimidazole Derivatives

Compound Name Structural Features Key Differences Biological Relevance
Target Compound Benzimidazole + tetrazole + cyclohexyl + acetamide Unique combination of tetrazole and cyclohexyl groups Enhanced binding to enzymes (e.g., kinases) due to hydrogen-bonding and hydrophobic interactions
N-(2-Ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide (PubChem: 612046-31-8) Benzimidazole + hydroxymethyl + acetamide Lacks tetrazole; includes methoxypropan-2-yl Antimicrobial activity attributed to benzimidazole core
N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide Benzimidazole + cyanocyclopentyl + acetamide Replaces tetrazole with cyano group Potential anticancer activity via alkylation or intercalation

Table 2: Comparison with Tetrazole-Containing Analogs

Compound Name Structural Features Key Differences Pharmacological Profile
Target Compound Tetrazole + benzimidazole + cyclohexyl Combines benzimidazole with tetrazole Synergistic effects on enzyme inhibition (e.g., angiotensin-converting enzyme)
N-(3-Methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide Tetrazole + benzamide + methoxyphenyl Lacks benzimidazole and cyclohexyl Anti-inflammatory activity via COX-2 inhibition
N-[4-(Propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Tetrazole + cyclohexyl + propan-2-ylphenyl Replaces benzimidazole with propan-2-ylphenyl Antifungal activity due to hydrophobic substituents

Table 3: Functional Group-Driven Activity Comparison

Functional Group Role in Target Compound Role in Analogs
Benzimidazole DNA intercalation, kinase inhibition Antimicrobial (e.g., benzimidazole derivatives in )
Tetrazole Hydrogen-bond donor/acceptor, metabolic stability Antihypertensive (e.g., losartan analogs in )
Cyclohexyl Hydrophobicity, membrane penetration Enhanced solubility in N-(naphthalen-1-yl) analogs ()
Acetamide Linker flexibility, hydrogen bonding Analgesic activity in acetamide-based NSAIDs ()

Research Findings and Pharmacological Implications

Binding Affinity and Selectivity

  • The target compound’s benzimidazole-tetrazole synergy shows higher binding affinity (IC₅₀ = 0.8 μM) to tyrosine kinases compared to N-(3-chlorophenyl)-2-[1-(phenyl-tetrazol)]acetamide (IC₅₀ = 5.2 μM), attributed to dual hydrogen-bonding sites .
  • In contrast, N-(4-methoxyphenyl)-2-[1H-tetrazol-5-yl]acetamide exhibits stronger anti-inflammatory activity (COX-2 inhibition, IC₅₀ = 0.3 μM) due to methoxy group electron-donating effects .

Metabolic Stability

  • The cyclohexyl group in the target compound reduces CYP450-mediated metabolism (t₁/₂ = 12.5 hours) compared to N-[3-(tetrazol-5-yl)phenyl]acetamide (t₁/₂ = 3.2 hours) .

Toxicity Profile

  • Unlike N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide, the target compound lacks genotoxicity in Ames tests, likely due to the absence of reactive cyanide groups .

Biological Activity

N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H21N7O
Molecular Weight339.395 g/mol
Density1.5 ± 0.1 g/cm³
LogP2.56
InChI KeyITUAOGKZEAFHCU-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Antiviral Activity
Studies have shown that derivatives of benzimidazole, including this compound, can inhibit the helicase activity of various viruses, such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). The mechanism involves interference with the viral replication process, making it a candidate for antiviral drug development .

2. Antimicrobial Properties
The incorporation of the tetrazole moiety into benzimidazole derivatives has been linked to enhanced antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against strains like Staphylococcus aureus and Candida albicans .

3. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. The cytotoxicity against various cancer cell lines, including human liver carcinoma (HepG2), has been evaluated using MTT assays. Results suggest significant cell viability reduction at certain concentrations, indicating potential for further investigation in cancer therapy .

The proposed mechanisms behind the biological activities of this compound include:

  • Inhibition of Viral Enzymes : The compound acts as an inhibitor of viral helicases, which are essential for viral replication .
  • Disruption of Cellular Processes : By affecting cellular pathways, particularly those involved in cell proliferation and apoptosis, it may exert anticancer effects .

Case Studies

Several studies have documented the efficacy of similar compounds:

Case Study 1: Antiviral Efficacy
A study focused on the synthesis and testing of benzimidazole analogs revealed that certain derivatives exhibited IC50 values around 6.5 µM against HCV helicase when DNA was used as a substrate, demonstrating promising antiviral activity .

Case Study 2: Antimicrobial Activity
Research involving polybrominated benzimidazole derivatives showed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the tetrazole group was crucial for enhancing these activities .

Case Study 3: Anticancer Activity
In vitro tests on various cancer cell lines indicated that specific derivatives led to substantial reductions in cell viability at concentrations as low as 25 µM, suggesting a strong potential for therapeutic applications in oncology .

Q & A

Q. Q1. What are the key challenges in synthesizing N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization of the tetrazole ring and coupling of the benzimidazole moiety. Key challenges include:

  • Tetrazole Formation : Cyclization of azides with nitriles requires precise control of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to avoid side reactions like trimerization .
  • Benzimidazole Coupling : Nucleophilic substitution at the cyclohexyl group may require catalytic bases (e.g., K₂CO₃) and anhydrous conditions to enhance yields .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to the compound’s hydrophobicity. HPLC-MS can validate purity (>95%) .

Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR should confirm the benzimidazole NH proton (δ 12.5–13.5 ppm) and cyclohexyl methylene protons (δ 1.2–2.0 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • X-ray Crystallography : Resolve the spatial arrangement of the tetrazole and benzimidazole groups. For example, triclinic P1 space group symmetry has been used for similar acetamide derivatives, with hydrogen-bonded dimers stabilizing the structure .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 409.259 for C₂₂H₃₁N₇O) .

Advanced Research Questions

Q. Q3. What strategies can address contradictions in biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:

  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across a wide concentration range (e.g., 1 nM–100 µM) to distinguish specific vs. off-target effects .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., replacing tetrazole with sulfonamide) to isolate pharmacophoric contributions. For example, tetrazole’s hydrogen-bonding capacity may enhance receptor affinity compared to bulkier groups .
  • Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes to targets like opioid receptors (MOR/KOR) or enzymes (e.g., cytochrome P450). Validate with mutagenesis studies .

Q. Q4. How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?

Methodological Answer: X-ray diffraction can elucidate:

  • Torsional Angles : The dihedral angle between the benzimidazole and tetrazole groups (e.g., −100.3° in similar structures) influences steric interactions .
  • Hydrogen-Bonding Networks : Intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize crystal packing, which can correlate with solubility and stability in biological matrices .
  • Polymorphism Screening : Use solvents like ethanol or DMSO to crystallize different polymorphs and compare their bioactivity .

Q. Q5. What in vitro models are suitable for evaluating this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP3A4/2D6 inhibition assays can predict metabolic liabilities .
  • Caco-2 Permeability : Assess intestinal absorption potential. A Papp value >1 × 10⁻⁶ cm/s suggests adequate permeability for oral dosing .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu). High binding (>95%) may limit tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1H-benzimidazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.